[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate is a complex organic compound that belongs to the class of benzofuroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound includes multiple fused rings and functional groups, making it an interesting subject for chemical research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate typically involves multiple steps, including the formation of the benzofuroisoquinoline core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzofuroisoquinoline core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of methoxy, methyl, and oxo groups through selective functional group transformations.
Esterification: Formation of the pyridine-3-carboxylate ester via esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups or further oxidation to carbonyl groups.
Reduction: Reduction of oxo groups to hydroxyl groups or further to alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate would depend on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Benzofuroisoquinolines: Compounds with similar core structures but different functional groups.
Isoquinoline Derivatives: Compounds with the isoquinoline core but lacking the benzofuran moiety.
Pyridine Carboxylates: Compounds with the pyridine-3-carboxylate ester but different core structures.
Uniqueness
[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate is unique due to its combination of multiple fused rings and diverse functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
104134-14-7 |
---|---|
Molecular Formula |
C24H22N2O5 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C24H22N2O5/c1-26-11-9-23-19-14-5-6-17(29-2)20(19)30-21(23)16(27)7-8-24(23,18(26)12-14)31-22(28)15-4-3-10-25-13-15/h3-8,10,13,18,21H,9,11-12H2,1-2H3/t18-,21+,23+,24-/m1/s1 |
InChI Key |
WWPZEDRYGOPKQF-QOFIPBISSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)OC(=O)C6=CN=CC=C6 |
Canonical SMILES |
CN1CCC23C4C(=O)C=CC2(C1CC5=C3C(=C(C=C5)OC)O4)OC(=O)C6=CN=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.